

A Comprehensive Technical Guide to the Physical Properties of 2'-Iodoacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2'-Iodoacetophenone**

Cat. No.: **B1295891**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **2'-Iodoacetophenone**, a key intermediate in various industrial applications, particularly in pharmaceuticals and material science.^[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis processes.

Core Physical Properties

2'-Iodoacetophenone, a halogenated aromatic ketone, typically appears as a clear yellow to amber liquid or solid, depending on the temperature.^{[1][2]} Its chemical structure, featuring an iodine atom and a carbonyl group, makes it a highly reactive and versatile building block for the synthesis of more complex organic molecules.^[1]

Quantitative Data Summary

The following table summarizes the key physical properties of **2'-Iodoacetophenone** compiled from various sources.

Physical Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ IO	[1][3][4][5]
Molecular Weight	246.05 g/mol	[3][4][5][6]
Melting Point	29-32 °C	[1]
Boiling Point	139-140 °C at 12 mmHg 144 °C at 15 mmHg	[3][7][8][9][10]
Density	1.72 g/mL at 25 °C 1.746 g/mL 1.77 g/cm ³ (20/20)	[3][6][7][8][9][10][11]
Refractive Index (n _{20/D})	1.6181.617 to 1.619 (20°C, 589nm)	[1][3][6][7][10][11]
Solubility	Soluble in common organic solvents like ethanol and ether; practically insoluble in water.	[1][12]
Appearance	Clear yellow liquid or yellow to amber solid.	[1][2][3][7][12][13]
CAS Number	2142-70-3	[3][5][6][14]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the identification, purity assessment, and application of chemical compounds.[15][16] The following sections detail the general experimental methodologies for determining the melting point, boiling point, and density of organic compounds like **2'-Iodoacetophenone**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[15][16] Impurities typically cause a depression and broadening of the melting point range.[15][16]

Methodology: Capillary Tube Method

- Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[17][18]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[17][18] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[15][19]
- Heating: The heating bath is heated slowly and steadily, with constant stirring for a liquid bath, to ensure uniform temperature distribution.[15][19] The heating rate should be slow, around 1-2 °C per minute, as the melting point is approached.[15]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[18] The melting point range is reported as T1-T2.[15] For a pure compound, this range is typically 0.5-1.0 °C.[15]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[19][20] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

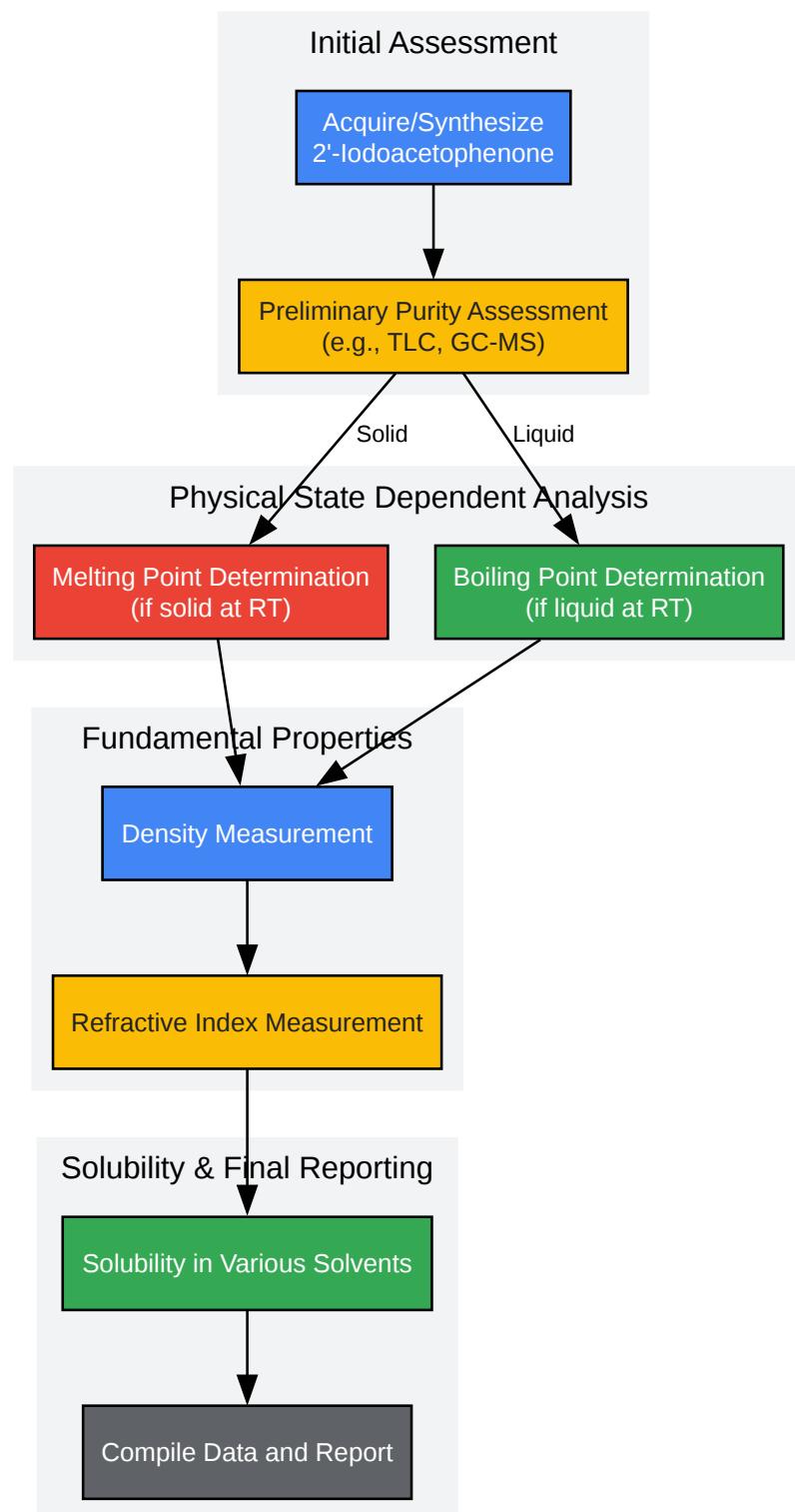
Methodology: Small-Scale Boiling Point Determination

- Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube.[19][21] A capillary tube, sealed at one end, is inverted and placed into the liquid.[19][21]
- Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned alongside the test tube. The assembly is then heated in a suitable heating bath.[19][21]
- Heating: The apparatus is heated gently.[19] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[19][22]

- Observation: Heating is discontinued when a rapid and continuous stream of bubbles is observed.[19] As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[22]

Density Determination

Density is the mass of a substance per unit volume.[23][24] For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).[24]


Methodology: Pycnometer or Volumetric Flask Method

- Mass of Empty Container: A clean, dry pycnometer or a small volumetric flask with its stopper is accurately weighed (m1).[23]
- Mass of Container with Water: The container is filled with distilled water up to the calibration mark, ensuring no air bubbles are present. The outside is dried, and the container is reweighed (m2). The mass of the water is (m2 - m1).
- Volume Determination: The volume of the container can be calculated using the known density of water at the measurement temperature. $\text{Volume} = (\text{m2} - \text{m1}) / \text{density of water}$.
- Mass of Container with Sample Liquid: The container is emptied, thoroughly dried, and then filled with the sample liquid (**2'-Iodoacetophenone**) to the calibration mark. It is then weighed again (m3). The mass of the sample liquid is (m3 - m1).[23]
- Density Calculation: The density of the sample liquid is calculated by dividing its mass by its volume: $\text{Density} = (\text{m3} - \text{m1}) / \text{Volume}$.[24]

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like **2'-Iodoacetophenone**.

Workflow for Physical Property Characterization of 2'-Iodoacetophenone

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **2'-Iodoacetophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com](#) [nbinno.com]
- 2. 2'-Iodoacetophenone CAS#: 2142-70-3 [[amp.chemicalbook.com](#)]
- 3. 2'-Iodoacetophenone | 2142-70-3 [[chemicalbook.com](#)]
- 4. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 5. [scbt.com](#) [scbt.com]
- 6. 2 -Iodoacetophenone 97 2142-70-3 [[sigmaaldrich.com](#)]
- 7. [echemi.com](#) [echemi.com]
- 8. 2'-Iodoacetophenone | CAS#:2142-70-3 | Chemsric [[chemsrc.com](#)]
- 9. 2'-Iodoacetophenone | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [[tcichemicals.com](#)]
- 10. 2'-Iodoacetophenone, 99+%, Thermo Scientific™ | Fisher Scientific [[fishersci.ca](#)]
- 11. 2'-iodoacetophenone [[stenutz.eu](#)]
- 12. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [[cymitquimica.com](#)]
- 13. 2'-Iodoacetophenone, CAS No. 2142-70-3 - iChemical [[ichemical.com](#)]
- 14. 2'-Iodoacetophenone, 98+% | Fisher Scientific [[fishersci.ca](#)]
- 15. [chem.ucalgary.ca](#) [chem.ucalgary.ca]
- 16. [athabascau.ca](#) [athabascau.ca]
- 17. [scribd.com](#) [scribd.com]
- 18. [byjus.com](#) [byjus.com]
- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [[vedantu.com](#)]
- 20. [uomustansiriyah.edu.iq](#) [[uomustansiriyah.edu.iq](#)]
- 21. [byjus.com](#) [byjus.com]
- 22. [chem.libretexts.org](#) [chem.libretexts.org]

- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 24. chm.uri.edu [chm.uri.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2'-Iodoacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295891#2-iodoacetophenone-physical-properties\]](https://www.benchchem.com/product/b1295891#2-iodoacetophenone-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com